2-Methyl-2-(3-nitrophenyl)propanamide

Description

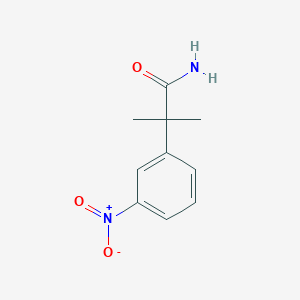

2-Methyl-2-(3-nitrophenyl)propanamide is a propanamide derivative featuring a 3-nitrophenyl substituent and a methyl group on the central carbon of the propanamide backbone. Its molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.22 g/mol (calculated from its formula) .

Properties

CAS No. |

103151-23-1 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-methyl-2-(3-nitrophenyl)propanamide |

InChI |

InChI=1S/C10H12N2O3/c1-10(2,9(11)13)7-4-3-5-8(6-7)12(14)15/h3-6H,1-2H3,(H2,11,13) |

InChI Key |

KUNWLVWLBVXLTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2-Dimethyl-N-(3-nitrophenyl)propanamide

- Molecular Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : 222.24 g/mol

- Key Differences : The presence of two methyl groups on the propanamide’s central carbon (vs. one methyl in the target compound) increases steric bulk. This may reduce solubility in polar solvents compared to the target compound.

- Properties: No explicit melting point or spectral data are provided, but its tert-butyl (pivaloyl) group likely enhances thermal stability.

N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide

- Molecular Formula: Not explicitly stated, but estimated as C₂₂H₂₀N₄O₅S (based on structure in ).

- Key Differences : Incorporates a sulfonamido and phenyl group, enhancing hydrogen-bonding capacity and π-π interactions.

- Spectroscopy: UV-Vis: Shows absorption bands at 205 nm (π→π* transition) and 277 nm (attributed to metal-ligand complexation in nanoparticle hybrids) . NMR: ¹H and ¹³C NMR confirm ligand functionalization on citrate-capped LCMO nanoparticles .

(2S)-2-Amino-N-methyl-N-[(3-nitrophenyl)methyl]propanamide

- Molecular Formula : C₁₁H₁₅N₃O₃

- Molecular Weight : 237.26 g/mol

- Applications: No biological data are provided, but the amino group suggests utility in peptide mimetics or enzyme inhibitors.

2-Methyl-2-(o-nitrophenoxy)propanamide

- Molecular Formula : C₁₀H₁₂N₂O₄ (estimated from ).

- Key Differences: The o-nitrophenoxy group replaces the m-nitrophenyl substituent, altering electronic effects (e.g., stronger intramolecular charge transfer).

- Reactivity : Likely more photolabile due to nitro group proximity to the oxygen atom.

Data Table: Structural and Functional Comparison

Key Research Findings

- Electronic Effects : Nitro groups in meta (target compound) vs. ortho () positions significantly alter UV-Vis absorption due to differences in conjugation and steric hindrance .

- Biological Relevance : Sulfonamido derivatives () demonstrate that additional functional groups (e.g., sulfonamide) are critical for antibacterial activity, which the target compound lacks.

- Synthetic Utility : The tert-butyl analog () highlights how alkyl substitution modulates solubility and crystallinity, impacting pharmaceutical formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.